Introduction: The Convergence of a Selective COX-2 Inhibitor and Isotopic Labeling
Introduction: The Convergence of a Selective COX-2 Inhibitor and Isotopic Labeling
An In-Depth Technical Guide to Valdecoxib Sulfonyl Chloride-13C2,15N
Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2] Historically, it was prescribed for the treatment of osteoarthritis, rheumatoid arthritis, and primary dysmenorrhea.[2][3] The mechanism of action for Valdecoxib and other "coxibs" involves the specific inhibition of the COX-2 enzyme, which is responsible for mediating inflammation and pain.[3][4] Unlike traditional NSAIDs that also inhibit the COX-1 enzyme, this selectivity was designed to reduce gastrointestinal side effects.[5][6][7] However, due to concerns over an increased risk of cardiovascular events and serious skin reactions, Valdecoxib was withdrawn from the market in 2005.[3][8][9]
Despite its withdrawal from clinical use, Valdecoxib and its derivatives remain valuable tools in pharmacological and metabolic research. The subject of this guide, Valdecoxib Sulfonyl Chloride-13C2,15N, is a key synthetic precursor to isotopically labeled Valdecoxib. The sulfonyl chloride moiety is a highly reactive functional group, serving as a powerful electrophile for coupling with various nucleophiles.[10][11] Its primary utility is in the synthesis of the final sulfonamide drug.
The incorporation of stable isotopes—in this case, two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom—transforms the molecule into a powerful analytical tool.[12] Stable isotope labeling is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies.[13][14][15] These labeled compounds act as ideal internal standards for quantitative analysis by mass spectrometry, enabling precise tracking and measurement of the parent drug and its metabolites in complex biological matrices.[16][17]
Core Chemical Structure and Properties
Valdecoxib Sulfonyl Chloride-13C2,15N is a synthetic intermediate where specific atoms in the Valdecoxib core structure have been replaced with their heavier stable isotopes. The labeling is strategically placed within the isoxazole ring and the adjacent methyl group, the core of the molecule's structure.
Chemical Structure Diagram
Caption: Chemical structure of Valdecoxib Sulfonyl Chloride-¹³C₂,¹⁵N.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 4-(5-(1¹³C)methyl-3-phenyl-(5¹³C,2¹⁵N)1,2-oxazol-4-yl)benzenesulfonyl chloride | [12] |
| Molecular Formula | C₁₄¹³C₂H₁₂Cl¹⁵NO₃S | [18] |
| Molecular Weight | 336.77 g/mol | [18] |
| Exact Mass | 336.0263867 Da | [12] |
| CAS Number | 1391051-92-5 | [12][18] |
| Appearance | White to Off-White Solid (inferred) | [19] |
| Application | Labeled intermediate for Valdecoxib synthesis | [18] |
Synthesis and Mechanism of Action
Plausible Synthetic Pathway
The synthesis of Valdecoxib and its isotopically labeled analogues typically involves the construction of the central diarylisoxazole core.[20][21][22] A common strategy is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or enamine equivalent.[23] To introduce the ¹³C and ¹⁵N labels, isotopically enriched starting materials are required.
A plausible pathway for Valdecoxib Sulfonyl Chloride-¹³C₂,¹⁵N is outlined below:
-
Formation of Labeled Isoxazole Core: A key step is the reaction between an isotopically labeled precursor, such as [¹³C₂]-acetylacetone, and [¹⁵N]-hydroxylamine. This condensation reaction would form the labeled 5-methylisoxazole ring.
-
Aryl Coupling: The resulting labeled isoxazole intermediate would then undergo a coupling reaction (e.g., Suzuki coupling) with a boronic acid derivative of the phenyl group and the 4-bromobenzenesulfonyl chloride precursor to form the diaryl structure.[20]
-
Chlorosulfonation: Alternatively, the diarylisoxazole can be formed first, followed by a chlorosulfonation step. The unlabeled 4-(5-methyl-3-phenylisoxazol-4-yl)benzene intermediate is treated with chlorosulfonic acid (ClSO₃H) to directly install the sulfonyl chloride group onto the phenyl ring at the para position.[21][24]
Caption: Simplified workflow for the synthesis of labeled Valdecoxib intermediate.
Mechanism of Action: COX-2 Inhibition by Valdecoxib
Valdecoxib achieves its anti-inflammatory effect by selectively inhibiting the COX-2 enzyme.[8][25] The COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][3]
-
COX-1 vs. COX-2: COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function.[5] COX-2 is typically induced at sites of inflammation.[26]
-
Selective Binding: Valdecoxib's structure allows it to fit into a side pocket of the COX-2 active site that is not present in COX-1. The sulfonamide moiety is crucial for this selectivity, as it binds with a hydrophilic region within this side pocket.[20] This selective binding blocks the enzyme's ability to produce inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[1]
Caption: Valdecoxib's mechanism of inhibiting the COX-2 pathway.
Applications in Pharmaceutical Research
The primary application of Valdecoxib Sulfonyl Chloride-¹³C₂,¹⁵N is as a precursor for synthesizing labeled Valdecoxib, which serves as an invaluable internal standard for bioanalytical assays.[18][19]
Quantitative Bioanalysis using LC-MS/MS
In drug development, accurately measuring the concentration of a drug and its metabolites in biological samples (e.g., plasma, urine) is critical.[16] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this task. A stable isotope-labeled internal standard (SIL-IS) is essential for achieving high accuracy and precision.
Why Labeled Valdecoxib is an Ideal Internal Standard:
-
Co-elution: The SIL-IS has virtually identical physicochemical properties to the unlabeled analyte, meaning it behaves the same way during sample extraction and chromatographic separation.[17]
-
Similar Ionization: It ionizes with the same efficiency in the mass spectrometer source, correcting for matrix effects that can suppress or enhance the signal.[16]
-
Mass Differentiation: The mass spectrometer can easily distinguish between the analyte and the SIL-IS due to the mass difference from the ¹³C and ¹⁵N labels.[27]
Experimental Protocol: Quantification of Valdecoxib in Human Plasma
-
Preparation of Standards: Prepare a calibration curve by spiking known concentrations of unlabeled Valdecoxib into blank plasma.
-
Sample Preparation:
-
To 100 µL of plasma sample (or calibrator/QC), add 20 µL of the working solution of labeled Valdecoxib internal standard.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject 5 µL onto a C18 HPLC column.
-
Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Analyze using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Valdecoxib and its labeled internal standard.
-
-
Data Processing:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Plot this ratio against the nominal concentration of the calibrators to generate a linear regression curve.
-
Determine the concentration of Valdecoxib in unknown samples using this calibration curve.
-
Caption: Workflow for quantitative analysis of Valdecoxib using a labeled standard.
Analytical Characterization
Confirming the identity, purity, and isotopic enrichment of Valdecoxib Sulfonyl Chloride-¹³C₂,¹⁵N requires a suite of analytical techniques.[17][27]
| Technique | Expected Observations |
| High-Resolution Mass Spectrometry (HRMS) | The measured monoisotopic mass should correspond to the calculated exact mass of 336.0263867 Da, confirming the elemental composition and the presence of the isotopic labels.[12] |
| ¹³C-NMR Spectroscopy | Enhanced signals will be observed for the two ¹³C-labeled carbon atoms (one in the isoxazole ring and the methyl carbon), confirming their positions. |
| ¹⁵N-NMR Spectroscopy | A signal corresponding to the labeled nitrogen atom in the isoxazole ring will be present, confirming its incorporation. |
| ¹H-NMR Spectroscopy | The signal for the methyl protons will appear as a doublet due to coupling with the attached ¹³C nucleus, providing direct evidence of the label's location. |
| HPLC-UV | A single major peak would confirm the purity of the compound. Various HPLC methods for Valdecoxib have been reported.[2] |
Conclusion
Valdecoxib Sulfonyl Chloride-¹³C₂,¹⁵N represents a crucial, highly specialized chemical tool. While the parent drug, Valdecoxib, is no longer in clinical use, its isotopically labeled form is indispensable for modern pharmaceutical research. As a key intermediate, it enables the synthesis of a high-fidelity internal standard that underpins the accuracy and reliability of quantitative bioanalytical methods. The ability to precisely track and measure drug molecules in biological systems, facilitated by such labeled compounds, remains a fundamental requirement for the development of safe and effective new medicines.
References
-
Cleveland Clinic (2022). COX-2 Inhibitors: What They Are, Uses & Side Effects. Available at: [Link]
-
Everyday Health (2024). COX-2 Inhibitors. Available at: [Link]
-
Wikipedia (n.d.). Cyclooxygenase-2 inhibitor. Available at: [Link]
-
U.S. Food and Drug Administration (2004). BEXTRA® valdecoxib tablets - accessdata.fda.gov. Available at: [Link]
-
MIMS Philippines (n.d.). Valdecoxib: Uses & Dosage. Available at: [Link]
-
PubMed (2003). Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice. Available at: [Link]
-
ACS Publications (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Available at: [Link]
-
EBSCO (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Available at: [Link]
-
ClinPGx (n.d.). valdecoxib. Available at: [Link]
-
SciTechnol (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. Available at: [Link]
-
PubMed (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Available at: [Link]
-
Drugs.com (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. Available at: [Link]
-
PubChem (n.d.). Valdecoxib. Available at: [Link]
-
PubMed (2012). Isotopic labeling of metabolites in drug discovery applications. Available at: [Link]
-
ResearchGate (n.d.). Pharmacokinetics and Metabolism of a COX-2 Inhibitor, Valdecoxib, in Mice. Available at: [Link]
-
Moravek, Inc. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. Available at: [Link]
-
PubChem (n.d.). Valdecoxib Sulfonyl Chloride-13C2,15N. Available at: [Link]
-
Taylor & Francis (n.d.). Valdecoxib – Knowledge and References. Available at: [Link]
-
Wikipedia (n.d.). Valdecoxib. Available at: [Link]
-
LITFL (2024). COX II Inhibitors. Available at: [Link]
-
PMC (n.d.). Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. Available at: [Link]
-
Wikipedia (n.d.). Isotopic labeling. Available at: [Link]
-
Elsevier Shop (n.d.). Isotopically-Labeled Compounds - 1st Edition. Available at: [Link]
-
Pharmaffiliates (n.d.). 1391051-92-5| Chemical Name : Valdecoxib Sulfonyl Chloride-13C2,15N. Available at: [Link]
-
ACS Publications (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Available at: [Link]
-
Chinese Journal of Modern Applied Pharmacy (2009). Synthesis of Valdecoxib. Available at: [Link]
-
Pharmaffiliates (n.d.). CAS No : 1189428-23-6| Chemical Name : Valdecoxib-13C2,15N. Available at: [Link]
-
PharmaCompass.com (n.d.). Valdecoxib | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]
-
ResearchGate (n.d.). Scheme 1. Novel approach to the synthesis of valdecoxib 1. Available at: [Link]
-
PubMed (2017). Isotope labelling by reduction of nitriles: Application to the synthesis of isotopologues of tolmetin and celecoxib. Available at: [Link]
-
PMC (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]
-
ResearchGate (n.d.). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. Available at: [Link]
Sources
- 1. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Valdecoxib - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. COX-2 Inhibitors [everydayhealth.com]
- 7. litfl.com [litfl.com]
- 8. mims.com [mims.com]
- 9. List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 10. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Valdecoxib Sulfonyl Chloride-13C2,15N | C16H12ClNO3S | CID 71752899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scitechnol.com [scitechnol.com]
- 15. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
- 18. pharmaffiliates.com [pharmaffiliates.com]
- 19. pharmaffiliates.com [pharmaffiliates.com]
- 20. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis of Valdecoxib [chinjmap.com:8080]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. accessdata.fda.gov [accessdata.fda.gov]
- 26. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 27. Isotopic labeling - Wikipedia [en.wikipedia.org]
